ロンギペドラクトンJ

説明

Synthesis Analysis

Although specific details on the synthesis of Longipedlactone J were not directly found, the general approach to synthesizing compounds in this family involves comprehensive spectroscopic analysis and often single-crystal X-ray structure determination to elucidate their complex structures. The synthesis of related triterpene dilactones typically employs advanced organic synthesis techniques to construct their intricate pentacyclic frameworks, highlighting the challenges and innovations in synthetic chemistry for natural product derivation.

Molecular Structure Analysis

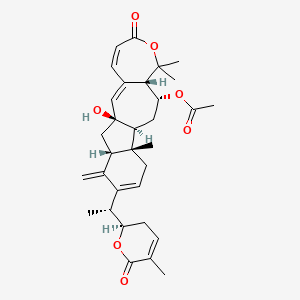

Longipedlactone J is characterized by its unique and unprecedented rearranged pentacyclic skeleton. This structure is distinct from typical triterpenes, which usually possess more straightforward cyclic frameworks. The determination of Longipedlactone J's structure relies heavily on comprehensive spectroscopic methods, including NMR and X-ray crystallography, to unravel its complex molecular architecture. This detailed structural elucidation is crucial for understanding the compound's chemical behavior and biological activity.

Chemical Reactions and Properties

The chemical reactions and properties of Longipedlactone J, while not explicitly detailed, can be inferred to involve reactions typical of triterpenes, such as oxidation, reduction, and possibly cyclization, given its complex triterpene-like structure. These reactions would be instrumental in further derivatizing Longipedlactone J for studying its biological activities and for structural modification aimed at enhancing its pharmacological properties.

Physical Properties Analysis

The physical properties of Longipedlactone J, including its solubility, melting point, and optical activity, would be determined by its molecular structure. However, specific details on these properties were not found in the available literature. Generally, the physical properties of such compounds are crucial for their formulation and delivery in potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of Longipedlactone J, like its reactivity with various chemical agents, stability under different conditions, and its interaction with biological molecules, are essential for understanding its potential as a lead compound in drug development. These properties are typically explored through experimental studies involving synthetic analogs and derivatives of Longipedlactone J.

科学的研究の応用

伝統医学

ロンギペドラクトンJは、カズラ・ロンギペドゥンクラタ植物から抽出され、伝統医学では、口内炎、月経困難症、外傷、不眠症、関節リウマチ、消化器の炎症、月経不順、女性の病気など、様々な症状の治療に使用されています {svg_1}.

植物化学

カズラ・ロンギペドゥンクラタには、約314種類の植物化学物質が含まれており、その中でもリグナンとテルペノイドが主要なグループです {svg_2}. This compoundは、これらの化合物の1つです {svg_3}.

抗トリパノソーマ活性

this compoundを含むカズラ・ロンギペドゥンクラタのエッセンシャルオイルは、中程度の抗トリパノソーマ効果を示しています {svg_4}.

細胞毒性

カズラ・ロンギペドゥンクラタから単離されたthis compoundを含む化合物は、A549、HT-29、K562細胞株に対して有意な細胞毒性を示しています {svg_5}.

抗炎症作用

this compoundを含むカズラ・ロンギペドゥンクラタから単離された化合物は、抗炎症効果を示しています {svg_6}.

抗酸化作用

これらの化合物は、抗酸化作用も有しており、フリーラジカルによる損傷から身体を守ることができます {svg_7}.

抗腫瘍作用

これらの化合物は、抗腫瘍効果を示しており、癌の治療に利用できる可能性があります {svg_8}.

肝保護作用

this compoundを含むこれらの化合物は、肝保護作用を示しており、肝臓病の治療に利用できる可能性があります {svg_9}.

作用機序

Target of Action

Longipedlactone J is a triterpene dilactone isolated from Kadsura longipedunculata It’s known that lignan extracts fromK. longipedunculata can target 5-HT1AR in insomniac rats , suggesting that Longipedlactone J might have similar targets.

Mode of Action

It’s known that compounds isolated fromK. longipedunculata possess cytotoxic, antioxidant, antitumor, anti-inflammatory, anti-insomnia, anti-trypanosomal, anti-platelet aggregation, and hepatoprotective effects . These effects suggest that Longipedlactone J may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the pharmacological effects of compounds isolated fromK. longipedunculata, it’s likely that Longipedlactone J affects pathways related to inflammation, tumor growth, insomnia, and platelet aggregation .

Result of Action

Longipedlactone J has shown significant cytotoxicity against various cancer cell lines . This suggests that the molecular and cellular effects of Longipedlactone J’s action may include inducing cell death in cancer cells.

Action Environment

It’s known that the plantK. longipedunculata, from which Longipedlactone J is derived, is widely found in the southwest province of China . This suggests that the plant, and potentially its compounds, may be adapted to a variety of environmental conditions.

生化学分析

Biochemical Properties

Longipedlactone J plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic pathways, including those responsible for lipid metabolism. Longipedlactone J inhibits certain enzymes, leading to a decrease in lipid synthesis and an increase in lipid degradation. Additionally, Longipedlactone J interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

Longipedlactone J exerts various effects on different types of cells and cellular processes. In cancer cells, Longipedlactone J has demonstrated cytotoxic effects, leading to cell death through apoptosis. This compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Longipedlactone J also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, Longipedlactone J impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, resulting in changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of Longipedlactone J involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Longipedlactone J binds to specific enzymes, inhibiting their activity and leading to a cascade of biochemical reactions that affect cellular function. This compound also modulates the activity of transcription factors, resulting in changes in gene expression. The inhibition of enzymes by Longipedlactone J can lead to the accumulation of certain metabolites, which further influence cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Longipedlactone J have been observed to change over time. The stability of Longipedlactone J is a crucial factor in its long-term effects on cellular function. Studies have shown that Longipedlactone J is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to Longipedlactone J can lead to changes in cellular responses, including alterations in cell signaling pathways and gene expression. These long-term effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Longipedlactone J vary with different dosages in animal models. At low doses, Longipedlactone J has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, Longipedlactone J can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent. These findings highlight the importance of determining the optimal dosage of Longipedlactone J for therapeutic applications .

Metabolic Pathways

Longipedlactone J is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound interacts with enzymes such as lipases and acyl-CoA synthetases, influencing the breakdown and synthesis of lipids. Longipedlactone J also affects the levels of metabolites involved in these pathways, leading to changes in metabolic flux. The modulation of lipid metabolism by Longipedlactone J has significant implications for its potential therapeutic applications in metabolic disorders .

Transport and Distribution

The transport and distribution of Longipedlactone J within cells and tissues are mediated by specific transporters and binding proteins. Longipedlactone J is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. The compound’s localization within cells can influence its activity and function. Studies have shown that Longipedlactone J accumulates in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its effects on lipid metabolism .

Subcellular Localization

Longipedlactone J is localized to specific subcellular compartments, which can affect its activity and function. The compound is primarily found in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways. Longipedlactone J may also be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The subcellular localization of Longipedlactone J is crucial for its role in modulating cellular processes .

特性

IUPAC Name |

[(1S,9S,10R,12S,13R,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O7/c1-17-8-10-24(38-29(17)35)19(3)22-12-13-31(7)23(18(22)2)16-32(36)15-21-9-11-27(34)39-30(5,6)28(21)25(14-26(31)32)37-20(4)33/h8-9,11-12,15,19,23-26,28,36H,2,10,13-14,16H2,1,3-7H3/t19-,23+,24-,25-,26+,28+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYOIPWGVNGDBV-XVLJLTBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Methoxyethyl)phenoxy]acetonitrile](/img/structure/B1162456.png)